2-(cyclohexylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
2-(cyclohexylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate is a compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with cyclohexylamine and an appropriate esterifying agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(cyclohexylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-(cyclohexylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(cyclohexylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-3-carboxylate: A structurally similar compound with different substituents.
Cyclohexylamine derivatives: Compounds with similar amine groups but different core structures.
Other pyrazole derivatives: Compounds with variations in the pyrazole ring or substituents.
Uniqueness
2-(cyclohexylamino)-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific combination of a cyclohexylamino group and a pyrazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H19N3O3 |
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Molecular Weight |
265.31 g/mol |
IUPAC Name |
[2-(cyclohexylamino)-2-oxoethyl] 1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H19N3O3/c1-16-8-7-11(15-16)13(18)19-9-12(17)14-10-5-3-2-4-6-10/h7-8,10H,2-6,9H2,1H3,(H,14,17) |
InChI Key |
TVBGMJSIQSMYQT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)OCC(=O)NC2CCCCC2 |
Origin of Product |
United States |
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